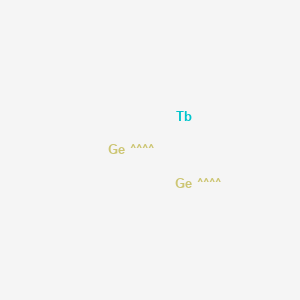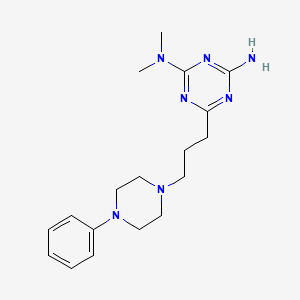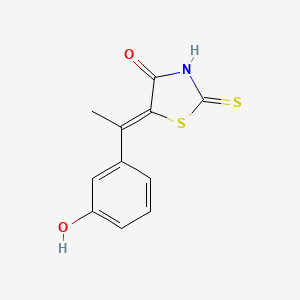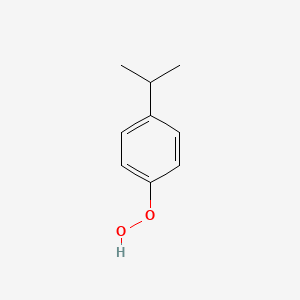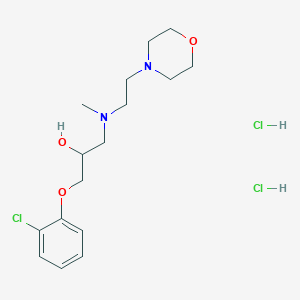
1-(o-Chlorophenoxy)-3-(methyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(o-Chlorophenoxy)-3-(methyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is a synthetic organic compound It is characterized by the presence of a chlorophenoxy group, a morpholinoethyl group, and a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Chlorophenoxy)-3-(methyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of o-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Amination Reaction: The chlorophenoxy intermediate is then reacted with a secondary amine, such as methyl(2-morpholinoethyl)amine, under controlled conditions to form the desired product.
Purification and Crystallization: The final product is purified through recrystallization and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions, continuous flow reactors, and advanced purification techniques to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(o-Chlorophenoxy)-3-(methyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions may yield different reduced forms of the compound.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxy ketones, while substitution reactions may result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of 1-(o-Chlorophenoxy)-3-(methyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(p-Chlorophenoxy)-3-(methyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride
- 1-(o-Bromophenoxy)-3-(methyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride
Comparison
1-(o-Chlorophenoxy)-3-(methyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is unique due to its specific chlorophenoxy group, which may confer distinct chemical and biological properties compared to its analogs. The presence of the o-chloro substituent may influence its reactivity and binding affinity in various applications.
Eigenschaften
CAS-Nummer |
21269-35-2 |
|---|---|
Molekularformel |
C16H27Cl3N2O3 |
Molekulargewicht |
401.8 g/mol |
IUPAC-Name |
1-(2-chlorophenoxy)-3-[methyl(2-morpholin-4-ylethyl)amino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C16H25ClN2O3.2ClH/c1-18(6-7-19-8-10-21-11-9-19)12-14(20)13-22-16-5-3-2-4-15(16)17;;/h2-5,14,20H,6-13H2,1H3;2*1H |
InChI-Schlüssel |
AXSHYWUSRNZXNN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCN1CCOCC1)CC(COC2=CC=CC=C2Cl)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


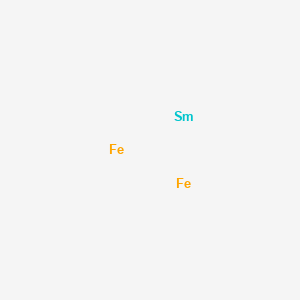

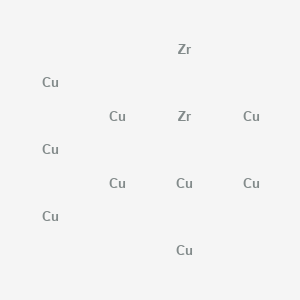
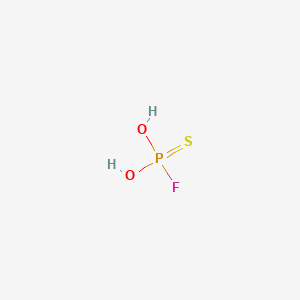
![N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B14718288.png)
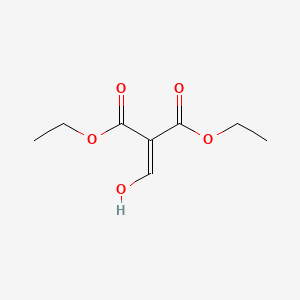


![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)
